4-ethyl-1-phenyl-1H-1,2,3-triazole
Overview
Description
4-ethyl-1-phenyl-1H-1,2,3-triazole is a type of 1,2,3-triazole, a class of heterocyclic compounds . The 1,2,3-triazole ring is of great importance in the fields of chemistry and chemical biology due to its unique properties, inert nature, and ability to mimic amide bonds .
Synthesis Analysis
The synthesis of 1,2,3-triazoles has been a subject of extensive research. A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis
The molecular structure of 4-ethyl-1-phenyl-1H-1,2,3-triazole is characterized by a 1,2,3-triazole ring attached to a phenyl group and an ethyl group . The 1,2,3-triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis
1,2,3-Triazoles are known for their high chemical stability. They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperatures . The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, is a common method for the synthesis of 1,2,3-triazoles .Physical And Chemical Properties Analysis
1,2,3-Triazoles have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond .Scientific Research Applications
Corrosion Inhibition
- Ecological Corrosion Inhibitors : Triazole derivatives, including those related to 4-ethyl-1-phenyl-1H-1,2,3-triazole, have been investigated as ecological corrosion inhibitors for mild steel in acidic environments. They function as mixed-type inhibitors and demonstrate high inhibition efficiency, attributed to their adsorption onto steel surfaces through both physical and chemical bonds (Nahlé et al., 2021).
Synthesis Methodologies
- Efficient Synthesis Techniques : Research has explored efficient synthesis methods for triazole derivatives. For instance, a study detailed an alternative route for synthesizing ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, demonstrating the versatility and potential for facile production of these compounds (Chen et al., 2010).
Material Science
- Metal-Organic Frameworks : Lanthanide metal-organic frameworks using triazole-based ligands, related to 4-ethyl-1-phenyl-1H-1,2,3-triazole, have been synthesized. These frameworks exhibit promising properties for luminescence sensing of metal ions and nitroaromatic compounds, indicating potential applications in sensing technologies and material science (Wang et al., 2016).
Pharmacology
- Antimicrobial and Antichagasic Agents : Some triazole derivatives exhibit antimicrobial activities and have been studied for their potential as antichagasic agents, suggesting their relevance in pharmacological research and drug development (Silva et al., 2021).
Safety And Hazards
While specific safety and hazard information for 4-ethyl-1-phenyl-1H-1,2,3-triazole was not found, it’s important to note that chemicals should always be handled with appropriate safety measures. For example, some chemicals are considered hazardous by the OSHA Hazard Communication Standard and may be harmful if swallowed, cause serious eye irritation, or may damage fertility .
Future Directions
properties
IUPAC Name |
4-ethyl-1-phenyltriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-2-9-8-13(12-11-9)10-6-4-3-5-7-10/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHFLRWZBPPLLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(N=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-1-phenyl-1H-1,2,3-triazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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